3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride
Overview
Description
“3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride” is a chemical compound. Unfortunately, there is no specific information available about this compound12.
Synthesis Analysis
There is no specific synthesis analysis available for “3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride”. However, there are general methods for the synthesis of similar compounds. For instance, the direct lithiation of selected precursors through lithium/H exchange, followed by treatment with chlorophosphines, has been widely used for the synthesis of phosphines with heterocyclic3.
Molecular Structure Analysis
The molecular structure of “3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride” is not specifically available. However, similar compounds like “3-(2-Methoxyphenyl)pyrrolidine hydrochloride” have been studied. This compound has a molecular weight of 213.711.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride”. However, similar compounds like pinacol boronic esters have been studied. Protodeboronation of these esters has been reported4.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride” are not specifically available. However, similar compounds like “3-(2-Methoxyphenyl)pyrrolidine hydrochloride” have been studied. This compound is a solid at room temperature1.
Scientific Research Applications
Synthesis and Characterization : Research has focused on the synthesis and characterization of related compounds. For instance, studies have detailed the synthesis of compounds like nitracaine, methoxypiperamide, and mephtetramine, which involve similar chemical structures and processes (Power et al., 2014). Another study described the synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-tetramethylpentane and related cyclic analogs, highlighting the chemical processes involved in creating these complex molecules (Collins & Jacobs, 1986).
Polymer Chemistry : The compound has applications in polymer chemistry, as seen in the study of triarylamine-bearing poly(1, 4-phenylenevinylene), which discusses the preparation and properties of a polyphenylenevinylene polymer with pendant arylamine moieties (Kurata, Pu, & Nishide, 2007).
Antimicrobial and Anticoccidial Activity : Some derivatives of the compound have been studied for their potential antimicrobial and anticoccidial activities. One such study synthesized compounds for testing their effectiveness against certain types of bacteria and found notable results (Georgiadis, 1976).
Soil Metabolism Studies : There's research on the metabolism of similar compounds in soil, examining how they break down and interact with the environment (Briggs & Ogilvie, 1971).
Pharmacological Applications : While avoiding details on drug use and dosage, it's worth noting that related compounds have been explored for their pharmacological potentials, such as in the development of antidepressants (Clark et al., 1979).
Cancer Research : There are also studies investigating the potential anticancer activities of derivatives of this compound. One such study synthesized a series of compounds based on structural modifications to explore their effectiveness against cancer cells (Rayes et al., 2020).
Environmental Impact : Studies have also looked into the environmental impact of similar compounds, such as their metabolism in a model ecosystem (Coats, Metcalf, & Kapoor, 1974).
Safety And Hazards
The safety and hazards of “3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride” are not specifically known. However, similar compounds like “2-Methoxyphenylacetonitrile” have been studied. This compound is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation6.
Future Directions
There is no specific information available on the future directions of “3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride”. However, research in the field of organic synthesis is ongoing and new methods for the synthesis of similar compounds are being developed3.
Please note that the information provided is based on the best available data and further research may provide more insights into this compound.
properties
IUPAC Name |
3-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,9-13)8-10-6-4-5-7-11(10)14-3;/h4-7H,8-9,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXYLJNGOYAPJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1OC)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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